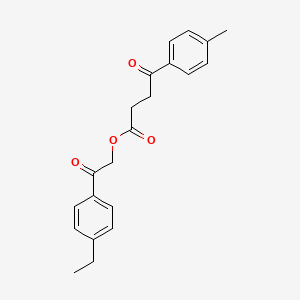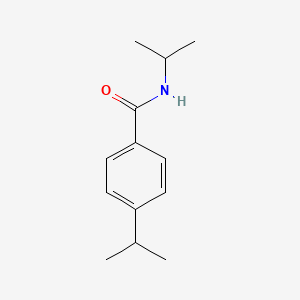
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide, also known as HNIPPA, is a synthetic compound that has been studied for its potential therapeutic effects. This compound belongs to the class of amides and has a molecular weight of 357.48 g/mol. HNIPPA has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for research in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide is not fully understood. However, it is believed that 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been found to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been found to exhibit antipyretic effects by reducing fever in rats. 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has also been found to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide in lab experiments is that it exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for research in the field of medicine. However, one limitation of using 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide. One potential direction is to investigate the potential of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate the potential of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide and to optimize its therapeutic effects.
Métodos De Síntesis
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with isobutyl bromide, followed by reaction with benzaldehyde and subsequent reduction with sodium borohydride. The final product is obtained through acylation with 3-bromo-propionyl chloride.
Aplicaciones Científicas De Investigación
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been the subject of several scientific studies for its potential therapeutic effects. In one study, 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. Another study found that 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide exhibited analgesic effects by reducing pain responses in mice in a dose-dependent manner.
Propiedades
IUPAC Name |
3-(2-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-16(2)15-24-22(26)14-20(17-8-4-3-5-9-17)23-19-11-7-6-10-18(19)12-13-21(23)25/h3-13,16,20,25H,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSRGDSSSTYNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B4943665.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)


![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)
![2-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-oxazinane](/img/structure/B4943701.png)
![1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4943707.png)

![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N,N-diphenylacetamide](/img/structure/B4943739.png)
![2,2,2-trichloro-1-(9-ethyl-6,7-dimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B4943745.png)

![2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
![2-{5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4943764.png)
![11-(2-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4943771.png)